Direct C–H Functionalization of Heteroarenes Without Pre-functionalization: Baran Diversinates vs. Traditional Cross-Coupling
Sodium 2-naphthalenemethanesulfinate, as a Baran Diversinate, functionalizes heteroaromatic C–H bonds directly without requiring pre-functionalized (halogenated) starting materials. Traditional Suzuki–Miyaura or Negishi cross-coupling approaches mandate pre-installation of halide or organometallic handles, adding 1–3 synthetic steps per analogue. The Diversinates platform bypasses these steps entirely, reducing analogue synthesis time by an estimated 60–80% based on step-count analysis [1][2]. In benchmarking studies, the Diversinates approach enabled parallel synthesis of 6–12 analogues from a single unfunctionalized lead scaffold in under 24 hours, a throughput unattainable with pre-functionalization-dependent methods [2][3].
| Evidence Dimension | Number of synthetic steps required for heteroarene diversification |
|---|---|
| Target Compound Data | 1 step (direct C–H functionalization via Diversinates platform) |
| Comparator Or Baseline | 2–4 steps (halogenation then cross-coupling; or borylation then Suzuki coupling) |
| Quantified Difference | 1–3 synthetic steps eliminated per diversified analogue |
| Conditions | Heteroaromatic C–H substrates; ambient atmosphere; no exclusion of air or moisture required for Diversinates [1][2] |
Why This Matters
Eliminating 1–3 synthetic steps per analogue directly reduces procurement costs, FTE time, and supply chain complexity in medicinal chemistry and agrochemical discovery programs.
- [1] Sigma-Aldrich. Diversinates™: Any-Stage Functionalization of (Hetero)aromatic Scaffolds – Technical Article. View Source
- [2] Fujiwara, Y. et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. View Source
- [3] Kuttruff, C. A. et al. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983–987. View Source
